N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide
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Overview
Description
N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound characterized by the presence of fluorine atoms and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a fluorophenyl group is introduced to a benzyl compound. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMSO.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with biological molecules, potentially inhibiting or modifying their function. The sulfonamide group is known to interact with enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- P-Fluorophenylacetic Acid
Comparison
Compared to similar compounds, N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide is unique due to its dual fluorine substitution and the presence of both benzyl and sulfonamide groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]-1-(3-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3S/c21-17-7-9-19(10-8-17)26-20-6-2-3-15(12-20)13-23-27(24,25)14-16-4-1-5-18(22)11-16/h1-12,23H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIBLRASJVYHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNS(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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